
Iegr-amc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-Ile-Glu-Gly-Arg-AMC is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to a growing peptide chain, protected by the tert-butyloxycarbonyl (Boc) group. The final product is obtained by coupling the peptide with 7-amido-4-methylcoumarin (AMC) under specific reaction conditions.
Industrial Production Methods
Industrial production of Boc-Ile-Glu-Gly-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced as a white powder with a purity greater than 97%.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Ile-Glu-Gly-Arg-AMC undergoes hydrolysis reactions catalyzed by factor Xa and acrosin from the ascidian Halocynthia roretzi. These reactions result in the cleavage of the peptide bond, releasing the fluorogenic AMC moiety .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in aqueous buffers at physiological pH. Common reagents include factor Xa and acrosin enzymes, which specifically recognize and cleave the peptide substrate .
Major Products Formed
The major product formed from the hydrolysis of Boc-Ile-Glu-Gly-Arg-AMC is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it a valuable tool for monitoring enzyme activity in various assays .
Wissenschaftliche Forschungsanwendungen
Boc-Ile-Glu-Gly-Arg-AMC is extensively used in scientific research for the following applications:
Chemistry: As a fluorogenic substrate for studying enzyme kinetics and inhibitor screening.
Biology: In assays to measure the activity of factor Xa and other proteases.
Medicine: For the determination of Factor VIII activity in plasma and concentrates, which is crucial for diagnosing and monitoring hemophilia
Industry: In the development of diagnostic kits and therapeutic agents targeting coagulation pathways
Wirkmechanismus
Boc-Ile-Glu-Gly-Arg-AMC exerts its effects by serving as a substrate for factor Xa and acrosin enzymes. Upon recognition and binding by these enzymes, the peptide bond is cleaved, releasing the fluorogenic AMC moiety. The fluorescence emitted by AMC can be quantitatively measured, providing insights into enzyme activity and inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate for factor Xa, but with different amino acid sequence.
Boc-Leu-Gly-Arg-AMC: Similar substrate with leucine instead of isoleucine.
Boc-Ala-Glu-Gly-Arg-AMC: Contains alanine instead of isoleucine
Uniqueness
Boc-Ile-Glu-Gly-Arg-AMC is unique due to its specific recognition by factor Xa and acrosin enzymes, making it highly suitable for assays involving these proteases. Its strong fluorogenic properties also make it a preferred choice for sensitive and accurate measurements .
Eigenschaften
Molekularformel |
C34H50N8O10 |
|---|---|
Molekulargewicht |
730.8 g/mol |
IUPAC-Name |
5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37) |
InChI-Schlüssel |
YWSYLEUAJLDOJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
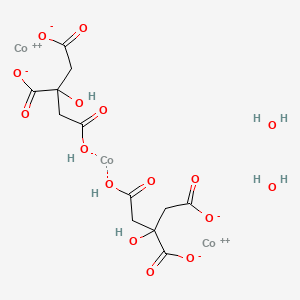
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)

![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)
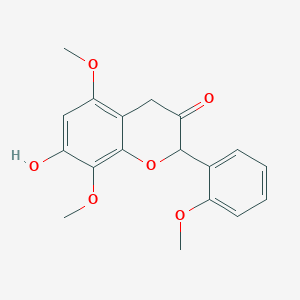
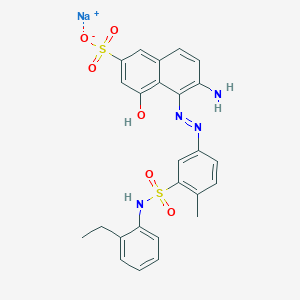
![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)
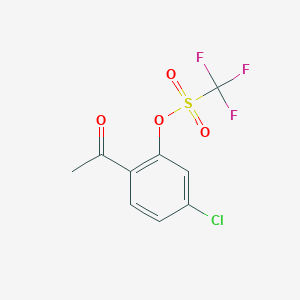

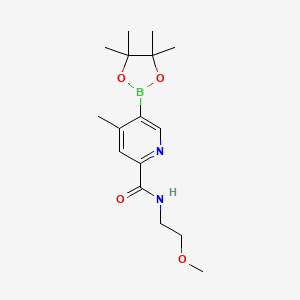
![6-[[5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B14784413.png)
